acetic acid;2-methylfuran-3-thiol
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Overview
Description
acetic acid;2-methylfuran-3-thiol is a volatile sulfur-containing furan compound. It is known for its presence as a flavor compound in certain wines and fruits, such as Scheurebe wines and purple passion fruit . This compound is characterized by its unique aroma and is used in various applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylfuran-3-thiol typically involves the esterification of 2-Methyl-3-furanthiol with acetic acid. This reaction can be catalyzed by sulfuric acid in a batch reactor. The process can be optimized using microwave-assisted esterification, which has been shown to be more effective and efficient than conventional methods . The optimal conditions for this reaction include a microwave power of 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of 24.45 minutes .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
acetic acid;2-methylfuran-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alcohols and amines can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-Methyl-3-furanthiol.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
acetic acid;2-methylfuran-3-thiol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Its unique aroma makes it useful in studying olfactory receptors and sensory biology.
Mechanism of Action
The mechanism of action of acetic acid;2-methylfuran-3-thiol involves its interaction with olfactory receptors, which are responsible for detecting its distinctive aroma. The molecular targets include specific receptors in the olfactory epithelium, which trigger a signal transduction pathway leading to the perception of smell. Additionally, its chemical reactivity allows it to participate in various biochemical pathways, potentially influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-furanthiol: Shares a similar furan ring structure but lacks the acetate group.
2-Methyl-3-sulfanylfuran: Another sulfur-containing furan compound with similar chemical properties.
2-Methyl-furan-3-thiol: Similar structure but different functional groups.
Uniqueness
acetic acid;2-methylfuran-3-thiol is unique due to its combination of a furan ring, a sulfur atom, and an acetate group. This combination imparts distinctive chemical properties, such as its volatility and aroma, making it valuable in flavoring applications and scientific research.
Properties
IUPAC Name |
acetic acid;2-methylfuran-3-thiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6OS.C2H4O2/c1-4-5(7)2-3-6-4;1-2(3)4/h2-3,7H,1H3;1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMDGRFNZSRTPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)S.CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184915-00-1 |
Source
|
Record name | 3-Furanthiol, 2-methyl-, acetic acid (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1184915-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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